Bromfenac-d4 (sodium)
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Overview
Description
Bromfenac-d4 (sodium salt) is a deuterated form of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an internal standard for the quantification of bromfenac in various analytical applications, particularly in mass spectrometry. The compound is known for its high purity and stability, making it a valuable tool in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bromfenac-d4 (sodium salt) typically involves the deuteration of bromfenac. One common method starts with o-ethyl aniline and parabromobenzoyl chloride as starting materials. The process involves several steps, including Fourier transformation, substitution, and oxidation to yield the final product. The reaction conditions are mild, avoiding the use of dangerous catalytic hydrogenation and strong corrosive reagents .
Industrial Production Methods: In industrial settings, the synthesis of bromfenac-d4 (sodium salt) is optimized for high yield and purity. The process involves the use of a monohydric alcohol-deionized water system as a reaction solvent, which simplifies the operation and improves product yield. The decoloring process is integrated into the post-reaction treatment, enhancing product purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: Bromfenac-d4 (sodium salt) undergoes various chemical reactions, including substitution and oxidation. These reactions are essential for its role as an analytical standard.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide and hydrochloric acid under controlled conditions.
Oxidation Reactions: Often use oxidizing agents such as ceric ammonium sulphate in the presence of an acidic medium.
Major Products: The primary product of these reactions is bromfenac-d4 (sodium salt) itself, which is used for analytical purposes.
Scientific Research Applications
Bromfenac-d4 (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bromfenac.
Biology: Employed in studies involving the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase 2.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in conditions like glaucoma and postoperative inflammation
Industry: Utilized in the development of high-purity lipid standards and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of bromfenac-d4 (sodium salt) is similar to that of bromfenac. It inhibits the synthesis of prostaglandins by blocking the cyclooxygenase enzymes, specifically cyclooxygenase 1 and cyclooxygenase 2. Prostaglandins are mediators of inflammation, and their inhibition leads to reduced inflammation and pain .
Comparison with Similar Compounds
Ketorolac: Another NSAID used for its anti-inflammatory properties.
Diclofenac: Widely used for its analgesic and anti-inflammatory effects.
Indomethacin: Known for its potent anti-inflammatory action.
Uniqueness of Bromfenac-d4 (Sodium Salt): Bromfenac-d4 (sodium salt) is unique due to its deuterated form, which provides enhanced stability and precision in analytical applications. Its selective inhibition of cyclooxygenase 2 over cyclooxygenase 1 also makes it a valuable tool in research focused on inflammation and pain management .
Properties
IUPAC Name |
sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i4D,5D,6D,7D; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFGMQJYAFHESD-OAIJHCBKSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H])Br)[2H].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrNNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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